2-Isopropyl-4-methoxyphenol
Overview
Description
2-Isopropyl-4-methoxyphenol is an organic compound with the molecular formula C10H14O2 . It is a phenolic compound that contains a methoxy functional group and an isopropyl group attached to the phenol ring .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-4-methoxyphenol consists of a phenol ring with a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to it . The molecular weight of this compound is 166.22 g/mol .Physical And Chemical Properties Analysis
2-Isopropyl-4-methoxyphenol has a boiling point of 136-141 °C and a density of 1.026±0.06 g/cm3 . The pKa value is predicted to be 10.97±0.18 .Scientific Research Applications
Enzymatic Activity Studies
It serves as a model substrate for studying enzymatic activity, particularly in understanding the mechanisms of enzymes involved in metabolism .
Protein Structure Research
Researchers use it to investigate protein structures, which is crucial in biochemistry experiments .
Agricultural Chemical Production
It’s used as a starting material for producing herbicides and fungicides in agriculture .
Analytical Chemistry
In analytical chemistry, it’s utilized for chromatography and mass spectrometry applications .
Biopharma Production
It plays a role in biopharmaceutical production processes .
Advanced Battery Science
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It’s worth noting that thymol, a compound chemically known as 2-isopropyl-5-methylphenol and structurally similar to 2-isopropyl-4-methoxyphenol, has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities .
properties
IUPAC Name |
4-methoxy-2-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMALMMKIARHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593146 | |
Record name | 4-Methoxy-2-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-methoxyphenol | |
CAS RN |
13522-86-6 | |
Record name | 4-Methoxy-2-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes explored for producing 2-Isopropyl-4-methoxyphenol?
A1: The provided research paper ["Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis"[1]] explores several alternative synthetic approaches to produce 2-Isopropyl-4-methoxyphenol (3), moving away from the initial four-step supply route. While the specific routes aren't detailed in the abstract, the research focuses on developing greener and more sustainable methods for its synthesis.
Q2: Why is there interest in developing new synthetic routes for 2-Isopropyl-4-methoxyphenol?
A: The research highlights the need for alternative synthetic routes to 2-Isopropyl-4-methoxyphenol (3) as it is a crucial building block for Gefapixant citrate (MK-7264) []. The drive to find new synthetic pathways suggests a need for more efficient, cost-effective, and environmentally friendly production methods, aligning with green chemistry principles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.